molecular formula C14H11ClFNO2 B2578533 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol CAS No. 1232827-52-9

2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2578533
CAS No.: 1232827-52-9
M. Wt: 279.7
InChI Key: YDEMGGMMNMWORX-CAOOACKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 2-chloro-4-fluoroaniline with 6-methoxysalicylaldehyde under acidic or basic conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol is unique due to the combination of its imine, chloro, fluoro, and methoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(16)7-11(12)15/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEMGGMMNMWORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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